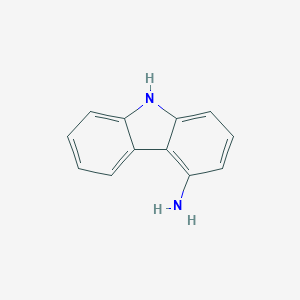

9H-Carbazol-4-amine

描述

9H-Carbazol-4-amine is a hydrochloride salt and free amine solid compound . It has been used to visualize the bound primary antibody by using a streptavidin method . It has also been used in visualizing tissue sections from tumor samples .

Synthesis Analysis

The synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes has been described . This involves a sequential thiolation reaction between tetrahydrocarbazol-4-one oximes and aryl thiols, affording a wide range of 1,3-dithiolated carbazol-4-amines . This reaction involving an iminyl radical intermediate features good chemoselectivity and regioselectivity, a high yield, a broad substrate scope, and easy scale-up .Molecular Structure Analysis

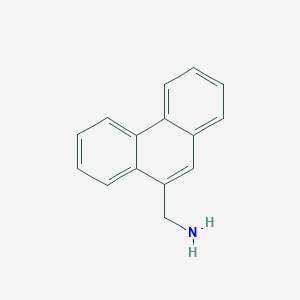

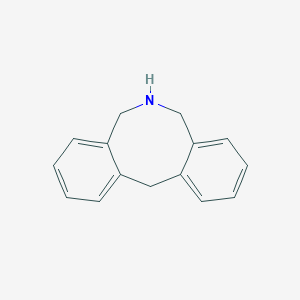

The molecular formula of 9H-Carbazol-9-amine is C12H10N2 . It has an average mass of 182.221 Da and a monoisotopic mass of 182.084396 Da .Chemical Reactions Analysis

The chemical reactions involving 9H-Carbazol-4-amine include a sequential thiolation reaction between tetrahydrocarbazol-4-one oximes and aryl thiols . This results in a wide range of 1,3-dithiolated carbazol-4-amines . These 1,3-dithiolated carbazol-4-amines can undergo an interesting carbon–sulfur bond metathesis with other thiols .Physical And Chemical Properties Analysis

9H-Carbazol-4-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Transition-Metal-Free Synthesis of Carbazoles : Guerra et al. (2015) developed a simple and efficient protocol for synthesizing a series of 9H-carbazoles via photostimulated SRN1 substitution reactions. This method is notable for its mild, transition-metal-free conditions and yields up to 96% (Guerra et al., 2015).

Synthesis and Optical Characterization of Carbazole Schiff Bases : Çiçek et al. (2018) synthesized novel carbazole derivatives and characterized them using various spectroscopic methods. These compounds showed potential as active emissive layers for organic light-emitting diodes due to their strong π-conjugation and efficient charge transfer (Çiçek et al., 2018).

Fluorescence Sensing Applications : Qian et al. (2019) reported on novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine), showcasing their application in fluorescence detection of various acids and amines. This illustrates the utility of 9H-carbazole derivatives in environmental protection and biosensing (Qian et al., 2019).

Development of Chemosensors : The same study by Qian et al. (2019) also highlighted the application of these polymers in solid state and gas phase fluorescence detection, significantly expanding their application scope in developing multifunctional chemosensors (Qian et al., 2019).

One-Pot Synthesis for Material Science Applications : Kashima et al. (1987) presented a one-pot synthesis method for 9-substituted carbazoles, emphasizing its relevance in material science. This method offers a simpler approach under mild conditions, contributing to the field of organic synthesis (Kashima et al., 1987).

Biological Evaluation of Carbazole Derivatives : Sharma et al. (2014) synthesized novel carbazole derivatives and evaluated their antibacterial, antifungal, and anticancer activities. This study highlights the potential medicinal applications of 9H-carbazole derivatives (Sharma et al., 2014).

Carbazole Scaffold in Medicinal Chemistry : Tsutsumi et al. (2016) provided a comprehensive review of the carbazole scaffold in medicinal chemistry, detailing its wide range of biological activities and potential as a template for developing clinically useful agents (Tsutsumi et al., 2016).

Palladium-Catalyzed Syntheses for Organic Chemistry : Chu et al. (2011) described a palladium-catalyzed process for synthesizing 9-(pyridin-2-yl)-9H-carbazoles. This method is noted for its functional group tolerance and potential applications in organic chemistry (Chu et al., 2011).

Antimicrobial Activities of Carbazole Derivatives : Salih et al. (2016) explored the antimicrobial properties of new 9H-carbazole derivatives, contributing to the field of pharmaceutical research (Salih et al., 2016).

Regioselective Functionalizations in Organic Synthesis : Samala et al. (2017) reported the direct regioselective C3-functionalization of 9H-carbazoles, demonstrating the utility of this method in synthesizing biologically valuable motifs in organic synthesis (Samala et al., 2017).

安全和危害

未来方向

Carbazole-based derivatives are receiving much attention because of their interesting photochemical properties . These compounds constitute a well-known class of hole transporting material . The synthesis of a novel carbazole-based hole transporting material, tris (4- (3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine, is carried out using Ullmann Coupling . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C . These compounds can be used as hole transporting materials for the fabrication of solid-state dye-sensitized solar cells (DSSCs) .

属性

IUPAC Name |

9H-carbazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGKPMMTTJRQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172423 | |

| Record name | 9H-Carbazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-4-amine | |

CAS RN |

18992-64-8 | |

| Record name | 9H-Carbazol-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。